2-(4-Boc-piperazinyl)-2-(2-methoxyphenyl)acetic acid
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Overview
Description
2-(4-Boc-piperazinyl)-2-(2-methoxyphenyl)acetic acid is a synthetic organic compound that features a piperazine ring protected by a tert-butoxycarbonyl (Boc) group and a methoxyphenyl group attached to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Boc-piperazinyl)-2-(2-methoxyphenyl)acetic acid typically involves the following steps:
Protection of Piperazine: The piperazine ring is protected by reacting it with tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine. This step yields 1-Boc-piperazine.
Formation of the Methoxyphenyl Intermediate: 2-methoxyphenylacetic acid is prepared by reacting 2-methoxybenzyl chloride with sodium cyanide, followed by hydrolysis.
Coupling Reaction: The protected piperazine and the methoxyphenylacetic acid are coupled using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, leading to the formation of 2-(4-Boc-piperazinyl)-2-(2-hydroxyphenyl)acetic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The Boc group can be removed under acidic conditions to yield the free piperazine derivative.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dichloromethane (DCM).
Major Products
Oxidation: 2-(4-Boc-piperazinyl)-2-(2-hydroxyphenyl)acetic acid.
Reduction: 2-(4-Boc-piperazinyl)-2-(2-methoxyphenyl)ethanol.
Substitution: 2-(2-methoxyphenyl)acetic acid piperazine derivative.
Scientific Research Applications
2-(4-Boc-piperazinyl)-2-(2-methoxyphenyl)acetic acid has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting central nervous system disorders.
Biological Studies: The compound is studied for its interactions with various biological targets, including receptors and enzymes.
Chemical Biology: It serves as a building block for the development of chemical probes to study biological pathways.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-(4-Boc-piperazinyl)-2-(2-methoxyphenyl)acetic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The Boc-protected piperazine moiety can enhance the compound’s stability and bioavailability, while the methoxyphenyl group can modulate its binding affinity and selectivity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-Boc-piperazinyl)-2-phenylacetic acid: Similar structure but lacks the methoxy group, which can affect its chemical properties and biological activity.
2-(4-Boc-piperazinyl)-2-(4-methoxyphenyl)acetic acid: Similar structure with the methoxy group in a different position, leading to variations in reactivity and interactions.
2-(4-Boc-piperazinyl)-2-(2-hydroxyphenyl)acetic acid: Oxidized form of the compound, with different chemical and biological properties.
Uniqueness
2-(4-Boc-piperazinyl)-2-(2-methoxyphenyl)acetic acid is unique due to the presence of both the Boc-protected piperazine and the methoxyphenyl groups. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-(2-methoxyphenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5/c1-18(2,3)25-17(23)20-11-9-19(10-12-20)15(16(21)22)13-7-5-6-8-14(13)24-4/h5-8,15H,9-12H2,1-4H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJQNFLZENGOSCL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC=CC=C2OC)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60376112 |
Source
|
Record name | [4-(tert-Butoxycarbonyl)piperazin-1-yl](2-methoxyphenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60376112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
868260-20-2 |
Source
|
Record name | [4-(tert-Butoxycarbonyl)piperazin-1-yl](2-methoxyphenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60376112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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